molecular formula C13H20FN5 B11748286 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11748286
M. Wt: 265.33 g/mol
InChI Key: QSWVETKTTWVEIN-UHFFFAOYSA-N
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Description

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring pyrazole rings substituted with ethyl, methyl, and fluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of ethyl, methyl, and fluoroethyl substituents. Common reagents include ethyl iodide, methyl iodide, and 2-fluoroethyl bromide, with reactions often carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) can enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, with temperatures ranging from room temperature to reflux conditions.

    Reduction: Often carried out in anhydrous solvents under inert atmosphere to prevent unwanted side reactions.

    Substitution: Conducted in polar aprotic solvents like DMF or acetonitrile, with the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of the fluoroethyl group, which can enhance its biological activity and stability compared to its chloroethyl and bromoethyl analogs. The fluoro group can also influence the compound’s electronic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C13H20FN5/c1-3-19-13(11(2)8-16-19)10-15-9-12-4-6-18(17-12)7-5-14/h4,6,8,15H,3,5,7,9-10H2,1-2H3

InChI Key

QSWVETKTTWVEIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=NN(C=C2)CCF

Origin of Product

United States

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